molecular formula C12H8FNO B8122072 4-(5-Fluoropyridin-2-yl)benzaldehyde

4-(5-Fluoropyridin-2-yl)benzaldehyde

Cat. No.: B8122072
M. Wt: 201.20 g/mol
InChI Key: RCUGOKHZRHBYMY-UHFFFAOYSA-N
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Description

4-(5-Fluoropyridin-2-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a 5-fluoropyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-fluoropyridine with benzaldehyde under specific conditions to yield the desired product . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of 4-(5-Fluoropyridin-2-yl)benzaldehyde may involve large-scale synthesis techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(5-Fluoropyridin-2-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: 4-(5-Fluoropyridin-2-yl)benzoic acid.

    Reduction: 4-(5-Fluoropyridin-2-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-Fluoropyridin-2-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Fluoropyridin-2-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorophenyl)benzaldehyde: Similar structure but with a fluorine atom on the phenyl ring instead of the pyridine ring.

    4-(5-Chloropyridin-2-yl)benzaldehyde: Similar structure but with a chlorine atom instead of a fluorine atom on the pyridine ring.

    4-(5-Methylpyridin-2-yl)benzaldehyde: Similar structure but with a methyl group instead of a fluorine atom on the pyridine ring.

Uniqueness

4-(5-Fluoropyridin-2-yl)benzaldehyde is unique due to the presence of the fluorine atom on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The electron-withdrawing nature of the fluorine atom can enhance the compound’s stability and binding interactions in various applications .

Properties

IUPAC Name

4-(5-fluoropyridin-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO/c13-11-5-6-12(14-7-11)10-3-1-9(8-15)2-4-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUGOKHZRHBYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=NC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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